5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
The imidazole rings are oriented with respect to the benzene rings at dihedral angles . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation and reduction conditions .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Characterization
The compound 5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is involved in various synthetic pathways, indicating its potential as a precursor or intermediary in the synthesis of complex molecules. Research in the area of pyrazole derivatives highlights innovative synthetic methodologies, where compounds similar to the specified chemical have been utilized to create diverse molecular structures with potential biological activities. Studies have shown the synthesis of pyrazole derivatives via reactions involving carboxamide groups, which underscores the versatility of such compounds in chemical reactions. These reactions often lead to the production of novel compounds with significant structural interest and potential application in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005; Martins et al., 2002).
Potential Antitumor Activity
Research on imidazole and pyrazole derivatives has uncovered their role in the synthesis of compounds with antitumor properties. For example, studies on imidazotetrazines, a class of compounds related to the given chemical, have shown promising antitumor activities. These compounds, through their synthesis and biochemical interactions, have been identified as potential candidates for antitumor agents, indicating the broader therapeutic potential of similar structures (Stevens et al., 1984).
Advances in Nucleoside Analogues
The development of nucleoside analogues is another significant area where compounds of this nature find application. Research aimed at synthesizing novel nucleoside analogues involves the use of pyrazole and imidazole derivatives as key intermediates. These compounds contribute to the synthesis of analogues that might exhibit various biological activities, including antiviral, anticancer, or antibacterial properties. The strategic incorporation of such derivatives into nucleoside analogues showcases the compound's utility in the exploration and development of new therapeutic agents (Chien, Berry, Drach, & Townsend, 2005).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Properties
IUPAC Name |
N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-12(2)16-18-5-6-22(16)10-14-8-15(20-19-14)17(23)21(3)9-13-4-7-24-11-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRUEVCLDOHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N(C)CC3=CSC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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